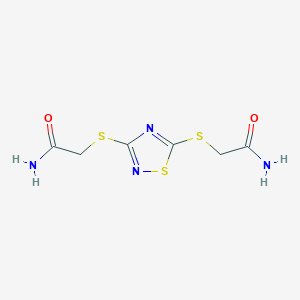
2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide typically involves multiple steps. One common method includes the reaction of 2-amino-2-oxoethylthioacetic acid with a thiadiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2-Amino-2-oxoethyl)thio]acetic acid
- 3-[(2-Amino-2-oxoethyl)thio]propanoic acid
Uniqueness
2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
313536-59-3 |
|---|---|
Molecular Formula |
C6H8N4O2S3 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[[5-(2-amino-2-oxoethyl)sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C6H8N4O2S3/c7-3(11)1-13-5-9-6(15-10-5)14-2-4(8)12/h1-2H2,(H2,7,11)(H2,8,12) |
InChI Key |
MMLSPVFRUAEDSG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)SC1=NSC(=N1)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















